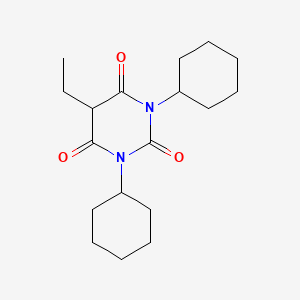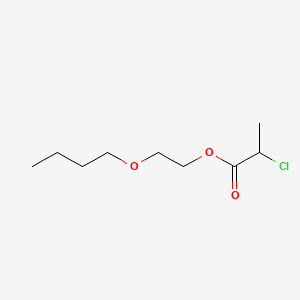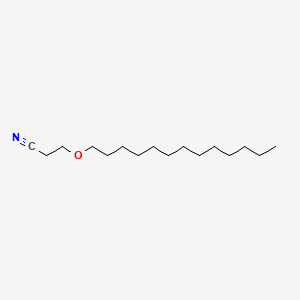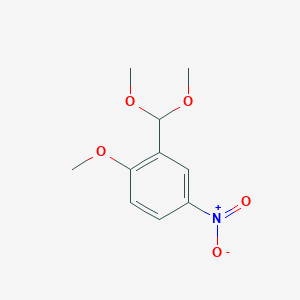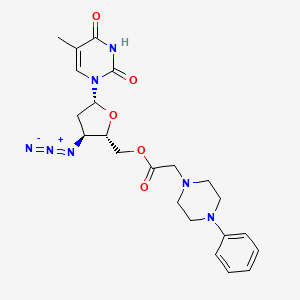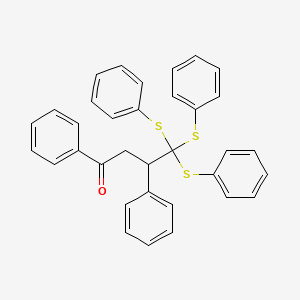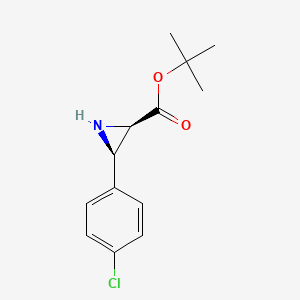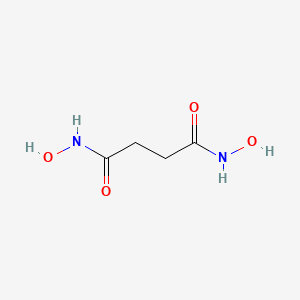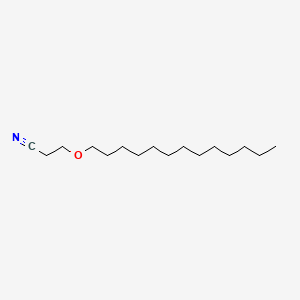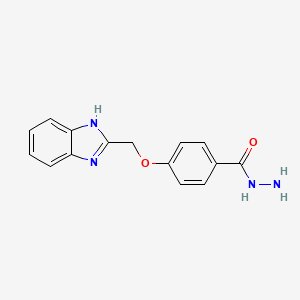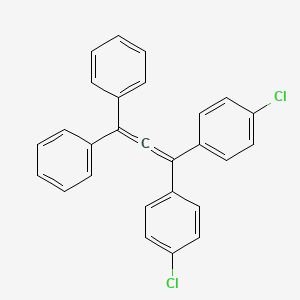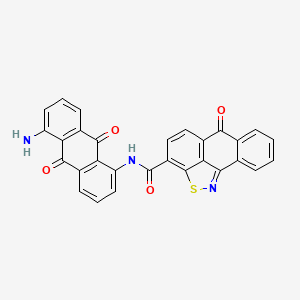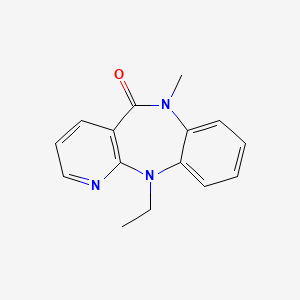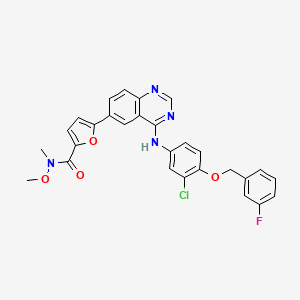
5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cancer cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide involves multiple steps. One common route includes the reaction of 2-formylfuran-5-boronic acid with N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-6-iodoquinazolin-4-amine . The reaction is typically carried out under inert gas conditions (e.g., nitrogen or argon) at low temperatures (2-8°C) to prevent degradation of the reactants .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions are common, particularly involving the chlorine and fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride .
Major Products
The major products formed from these reactions include various quinazoline and amine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Wissenschaftliche Forschungsanwendungen
5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets. It primarily targets EGFR and HER2, inhibiting their activity and thereby preventing the proliferation of cancer cells . The compound binds to the ATP-binding site of these receptors, blocking their kinase activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lapatinib: A similar compound used in the treatment of breast cancer.
Gefitinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: An EGFR inhibitor used in the treatment of various cancers.
Uniqueness
5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide is unique due to its specific structural features, such as the presence of both chloro and fluoro substituents, which enhance its binding affinity and selectivity for EGFR and HER2 .
Eigenschaften
Molekularformel |
C28H22ClFN4O4 |
|---|---|
Molekulargewicht |
532.9 g/mol |
IUPAC-Name |
5-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]-N-methoxy-N-methylfuran-2-carboxamide |
InChI |
InChI=1S/C28H22ClFN4O4/c1-34(36-2)28(35)26-11-10-24(38-26)18-6-8-23-21(13-18)27(32-16-31-23)33-20-7-9-25(22(29)14-20)37-15-17-4-3-5-19(30)12-17/h3-14,16H,15H2,1-2H3,(H,31,32,33) |
InChI-Schlüssel |
MEDRMIRHDIDZRH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)C1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


